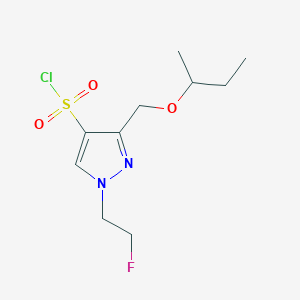![molecular formula C17H22N6O2S B2709628 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941986-09-0](/img/structure/B2709628.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the ethylthio and isopropylamino groups.
Coupling with furan-2-carboxylic acid to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled using:
Optimized reaction conditions to ensure high yields.
Catalysts to accelerate specific steps.
Continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of an atom or group of atoms with another atom or group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: May form sulfoxides or sulfones.
Reduction: Could yield the corresponding amines.
Substitution: Results in new derivatives with altered functional groups.
Scientific Research Applications
This compound is explored for its potential in:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its interaction with biological macromolecules.
Medicine: Studied for its therapeutic potential against various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
Mechanism
The compound interacts with specific molecular targets, potentially affecting various biochemical pathways. These interactions can modulate biological processes, leading to its observed effects.
Molecular Targets and Pathways
Enzymes: May act as inhibitors or activators.
Receptors: Can bind to and modulate receptor activity.
Pathways: Influences signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
N-(2-(6-(ethylthio)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Uniqueness
Structure: The combination of ethylthio and isopropylamino groups.
Reactivity: Unique reactivity profile due to its functional groups.
Applications: Distinct applications stemming from its specific interactions and effects.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-4-26-17-21-14(20-11(2)3)12-10-19-23(15(12)22-17)8-7-18-16(24)13-6-5-9-25-13/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJROYPXRVNLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CO3)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2709546.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)

![N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2709551.png)
![6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2709552.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2709556.png)



![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2709566.png)
![2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2709567.png)
